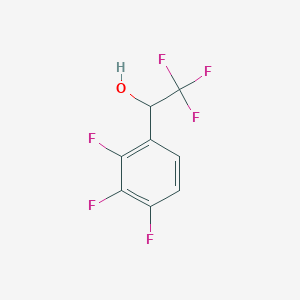
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H4F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves the reaction of 2,2,2-trifluoroacetophenone with an optically active Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Grignard reaction is favored for its high yield and stereochemical control, while the Friedel-Crafts acylation is preferred for its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo reduction reactions to form various alcohol derivatives.
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Alcohol Derivatives: Formed through reduction reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets. This property is particularly useful in drug design and enzyme inhibition studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor to 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, used in similar synthetic applications.
1-Trifluoroacetyl piperidine: Another fluorinated compound with similar reactivity and applications.
Ethanol, 2,2,2-trifluoro-: A simpler fluorinated alcohol with distinct properties and uses.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which impart enhanced chemical stability, reactivity, and binding affinity. These properties make it particularly valuable in advanced scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H4F6O |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
InChI-Schlüssel |
MOQAGGGDCOSMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)



![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)






![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

